4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE
Description
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)-2-phenyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-18-8-10-20(11-9-18)31(27,28)23-22(24-12-5-13-26-14-16-29-17-15-26)30-21(25-23)19-6-3-2-4-7-19/h2-4,6-11,24H,5,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWCOKUHCHYZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)NCCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone with an amide.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Morpholine Group: This step involves nucleophilic substitution reactions where the morpholine group is introduced.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylbenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The aromatic and morpholine groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The sulfonyl and oxazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
4-(4-Methylbenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 4-(4-Methylbenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences: The target compound’s 1,3-oxazole core is distinct from benzimidazole derivatives (e.g., 3o/p in ), which may confer different electronic and steric properties. The oxazole-based DrugBank compound (DB07334) shares the 1,3-oxazole core but lacks the morpholine-propyl chain, instead incorporating a pyridinylphenyl group. This highlights the modular design of such compounds for target-specific optimization .
Sulfonyl vs. Sulfinyl/Sulfanyl Groups :
- The target’s 4-methylbenzenesulfonyl group is more electron-withdrawing than the sulfinyl groups in 3o/p or the sulfanyl group in ’s compound. Sulfonyl groups enhance metabolic stability compared to sulfanyl analogs, which may oxidize in vivo .
Morpholine Positioning :
- The morpholine-propyl chain in the target compound is analogous to the morpholinylpropoxy group in 3o/p but attached via an amine linker rather than an ether. This difference could influence solubility and conformational flexibility .
Biological Activity
The compound 4-(4-Methylbenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine is a complex organic molecule that has gained attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features several functional groups:
- Sulfonamide group : Enhances solubility and biological activity.
- Morpholine moiety : Known for its role in drug design due to its ability to interact with biological targets.
- Oxazole ring : Implicated in various biological activities.
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The sulfonyl and morpholine groups are believed to facilitate binding to these targets, while the oxazole ring may participate in stabilizing interactions within the active sites of proteins.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of oxazole have shown potent inhibitory activity against cancer cell lines, highlighting the potential of this compound in oncology. In vitro studies indicate that it may inhibit cell proliferation through apoptosis induction.
Antimicrobial Activity
The antimicrobial properties of related compounds suggest that this compound could exhibit activity against various bacterial strains. Studies on similar sulfonamide compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the compound's efficacy against HT-29 human colon adenocarcinoma xenografts. The results indicated a dose-dependent reduction in tumor size, suggesting its potential as an anticancer agent.
- Antimicrobial Efficacy : In a comparative study involving various sulfonamide derivatives, this compound demonstrated notable activity against resistant bacterial strains, indicating its potential use in treating infections caused by multidrug-resistant organisms.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its combination of functional groups compared to simpler analogs:
| Compound Name | Key Functional Groups | Biological Activity |
|---|---|---|
| 4-(4-Methylbenzenesulfonyl)-2-PHENYL-1,3-OXAZOL-5-AMINE | Sulfonamide, Oxazole | Moderate Antitumor Activity |
| 2-(Morpholin-4-YL)-1,3-OXAZOL | Morpholine, Oxazole | Low Antitumor Activity |
| 4-(Methylphenyl)sulfonamide | Sulfonamide only | Limited Antimicrobial Activity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(4-methylbenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine, and what methodological considerations are critical for optimizing yield?
- Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the oxazole core, followed by sulfonylation and morpholine-propylamine coupling. Key steps include:
- Oxazole formation : Cyclization of precursor amides under acidic or thermal conditions (e.g., using POCl₃ as a catalyst) .
- Sulfonylation : Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to avoid side reactions .
- Morpholine coupling : Nucleophilic substitution with 3-(morpholin-4-yl)propylamine under reflux in aprotic solvents (e.g., DMF or DCM).
- Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (typically 50–65%) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Answer : Use orthogonal techniques:
- NMR : Analyze and NMR to verify substituent positions (e.g., sulfonyl proton absence at δ 7.7–8.1 ppm, morpholine methylene signals at δ 2.4–3.5 ppm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF (e.g., [M+H]⁺ peak at m/z 496.2) .
- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects (if single crystals are obtainable) .
Q. What are the primary biological targets or pathways associated with this compound?
- Answer : Preliminary studies suggest activity against:
- Kinase inhibition : Potential ATP-binding site modulation due to sulfonyl and morpholine motifs .
- Neuroprotection : Reduces oxidative stress in neuronal cells (IC₅₀ ~10 µM in SH-SY5Y models) via Nrf2 pathway activation .
- Antimicrobial activity : Disrupts bacterial membrane integrity (MIC ~25 µg/mL against S. aureus) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. antimicrobial effects) across studies?
- Answer :
- Dose-response profiling : Compare IC₅₀/MIC values across assays to identify concentration-dependent selectivity .
- Target deconvolution : Use siRNA knockdown or CRISPR-Cas9 screens to validate pathways (e.g., Nrf2 for neuroprotection, FabI for antimicrobial activity).
- In vivo models : Test in zebrafish or murine models to assess tissue-specific effects .
Q. What strategies are effective for improving the compound’s solubility and bioavailability without compromising activity?
- Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated morpholine) to enhance solubility .
- Co-crystallization : Use co-formers like succinic acid to improve dissolution rates .
- Nanoparticle encapsulation : Load into PLGA nanoparticles for sustained release (tested in vitro with ~80% encapsulation efficiency) .
Q. How can computational methods guide the design of analogs with enhanced selectivity?
- Answer :
- Molecular docking : Screen analogs against kinase X-ray structures (e.g., PDB 3POZ) to prioritize substitutions reducing off-target binding .
- QSAR modeling : Train models on activity data (e.g., pIC₅₀ vs. logP, polar surface area) to predict bioactivity cliffs .
- MD simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess binding stability .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Answer :
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts post-treatment .
- Phosphoproteomics : Identify kinase substrate phosphorylation changes via LC-MS/MS .
- Metabolomics : Track oxidative stress markers (e.g., glutathione levels) in treated vs. untreated cells .
Methodological Challenges & Solutions
Q. How should researchers address discrepancies in spectral data during structural characterization?
- Answer :
- Repetition under controlled conditions : Ensure anhydrous solvents and inert atmospheres to prevent degradation .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., oxazole vs. phenyl protons) .
- Cross-validate with synthetic intermediates : Compare spectra of precursor compounds to isolate assignment errors .
Q. What statistical frameworks are appropriate for analyzing dose-response data with high variability?
- Answer :
- Non-linear regression : Fit data to Hill equation (variable slope) using tools like GraphPad Prism .
- Bootstrap resampling : Estimate confidence intervals for IC₅₀ values .
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s HSD for neuroprotection assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
